molecular formula C15H10Cl2F3NO2 B3740481 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B3740481
M. Wt: 364.1 g/mol
InChI Key: VSKQGGQKZHCXIS-UHFFFAOYSA-N
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Description

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TCB2, is a chemical compound that has garnered attention from the scientific community due to its potential applications in various fields. TCB2 is a member of the benzamide family, which is known for its diverse pharmacological properties.

Mechanism of Action

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide exerts its pharmacological effects by binding selectively to the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the receptor, this compound activates a signaling cascade that leads to the modulation of various neurotransmitters, including dopamine, serotonin, and noradrenaline. This modulation is responsible for the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In neuroscience, this compound has been shown to reduce food intake and body weight in animal models of obesity. This compound has also been shown to have anxiolytic and antidepressant effects, which could make it a potential candidate for the treatment of mood disorders. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, which could make it a potential candidate for the development of new pain relief drugs. This compound has also been shown to have anti-tumor effects, which could make it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. This compound is also relatively stable and can be easily synthesized in the laboratory. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the development of new compounds based on the structure of this compound that have improved pharmacological properties. Another potential direction is the study of the effects of this compound on other receptors and signaling pathways. Finally, the study of the effects of this compound in various disease models, such as obesity and cancer, could lead to the development of new therapies.

Scientific Research Applications

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective agonist for the 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. This compound has also been studied for its potential use in the treatment of obesity and related metabolic disorders. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, which could make it a potential candidate for the development of new pain relief drugs. In medicinal chemistry, this compound has been used as a starting point for the design and synthesis of new compounds with improved pharmacological properties.

Properties

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c1-23-13-5-3-9(16)7-10(13)14(22)21-12-6-8(15(18,19)20)2-4-11(12)17/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKQGGQKZHCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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